2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
Description
2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 4 and a piperazine ring at position 2. This compound shares synthetic parallels with arylpiperazine derivatives, such as ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate, where nucleophilic substitution reactions are employed to attach aromatic groups to the piperazine nitrogen .
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c1-26-15-4-2-14(3-5-15)7-9-24-10-12-25(13-11-24)17-22-8-6-16(23-17)18(19,20)21/h2-6,8H,7,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBKOXADYGAFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM. This suggests that the compound binds to the alpha1-adrenergic receptors, potentially modulating their activity.
Biochemical Pathways
These receptors play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Pharmacokinetics
Piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds. .
Biochemical Analysis
Biochemical Properties
It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states. The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction.
Cellular Effects
It is known that compounds with a similar structure have shown affinity for alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions.
Molecular Mechanism
Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds.
Comparison with Similar Compounds
Piperazine Substituents
- The target compound’s 4-methoxyphenylethyl chain on piperazine distinguishes it from analogs like D6 (quinoline-carbonyl) and 10d (thiazole-urea).
- In contrast, UDO and Compound 5 feature bulkier aromatic groups (pyridine, pyrazole), which may restrict conformational flexibility but improve target specificity .
Heterocyclic Core
- The trifluoromethylpyrimidine core in the target compound differs from quinoline (D6), thiazole (10d), and pyridine (UDO) systems. The electron-deficient pyrimidine ring may enhance π-stacking interactions in biological targets compared to electron-rich heterocycles .
Pharmacological Potential
- While UDO and related pyridine derivatives exhibit anti-parasitic activity, the target compound’s trifluoromethylpyrimidine-piperazine scaffold may align with kinase or GPCR modulation, though direct bioactivity data are absent in the evidence .
- High synthetic yields (>90%) for urea-thiazole derivatives (10d-e) suggest robust scalability, whereas the target compound’s multi-step synthesis (e.g., piperazine alkylation, pyrimidine functionalization) may present challenges in purity and yield .
Spectroscopic Profiles
- The $^{1}\text{H NMR}$ shifts for N-CH$_2$ groups in oxadiazole-piperazine derivatives (3.83–3.84 ppm) align with expected piperazine proton environments in the target compound, though the 4-methoxyphenylethyl chain may deshield adjacent protons, shifting signals upfield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
